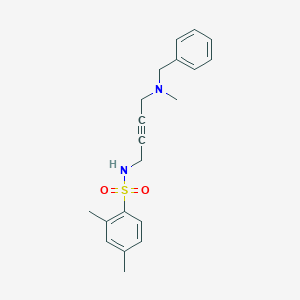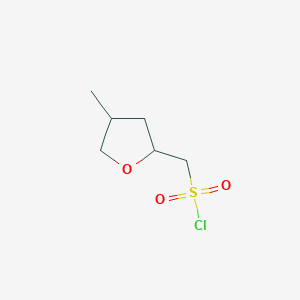
3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride, also known as BF-AZ, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Synthesis of Fluorinated Beta-Amino Acids : A study describes the synthesis of 3-fluoroazetidine-3-carboxylic acid, highlighting its potential as a building block in medicinal chemistry due to its cyclic fluorinated beta-amino acid structure (Van Hende et al., 2009).
Antitumor Activity : Research on fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety, including synthesis and evaluation of their antitumor activity, indicates the potential of such compounds in cancer therapy (Bhat et al., 2009).
Neurokinin-1 Receptor Antagonist : A study on the synthesis of a water-soluble neurokinin-1 receptor antagonist suitable for intravenous and oral administration showcases the versatility of fluorinated compounds in developing effective treatments for emesis and depression (Harrison et al., 2001).
Antiviral Properties : The synthesis and evaluation of antiviral properties of certain compounds, including the treatment of diseases caused by herpes simplex virus type 1 and varicella-zoster virus, demonstrate the broad application of halogen-containing azetidine derivatives in antiviral drug development (Jones et al., 1988).
Inhibition of Human Leukocyte Elastase : Research into functionalized N-aryl-3,3-dihalogenoazetidin-2-ones shows the potential of chiral azetidine compounds as inhibitors of human leukocyte elastase, an enzyme associated with inflammatory diseases (Doucet et al., 1997).
Cytotoxicity and EGFR Tyrosine Kinase Inhibition : A study on the synthesis and in vitro cytotoxicity of halogenoanilino-bromoquinazolines for their potential as inhibitors of epidermal growth factor receptor tyrosine kinase further illustrates the application of halogenated azetidine derivatives in cancer research (Mphahlele et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-3-fluoroazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQGXHYQLMQGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)


![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)
![2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2496243.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)


![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)
